Bienvenue dans la boutique en ligne BenchChem!

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide

FPR2 Selectivity GPCR Pharmacology Inflammation

Choose this specific imidazopyrimidine for its unique FPR2 selectivity profile, not achievable with simple analogs. With an IC50 of 2.20 × 10³ nM and >32.5-fold selectivity over FPR1, it enables precise target deconvolution in leukocyte migration assays and glial cell signaling studies without kinase off-target interference. This compound is the established reference standard for SAR benchmarking and multi-receptor panel qualification, supported by PubChem BioAssay data (AID 766, AID 762).

Molecular Formula C17H18N4O2
Molecular Weight 310.35 g/mol
CAS No. 847387-93-3
Cat. No. B1662458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide
CAS847387-93-3
SynonymsN-(5-Imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide;  BB-V-115
Molecular FormulaC17H18N4O2
Molecular Weight310.35 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC
InChIInChI=1S/C17H18N4O2/c1-11(2)16(22)19-13-9-12(5-6-15(13)23-3)14-10-21-8-4-7-18-17(21)20-14/h4-11H,1-3H3,(H,19,22)
InChIKeyXRYOQOUJMQVCBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide (847387-93-3): Chemical Identity and Core Pharmacophore for Targeted Receptor Studies


N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide (CAS 847387-93-3), also designated ML047, is a synthetic small-molecule member of the imidazopyrimidine class [1]. It functions as a ligand for the N-formyl peptide receptor 2 (FPR2), a G protein-coupled receptor implicated in inflammation and immune cell chemotaxis, distinguishing it from broader kinase-targeting imidazopyrimidine analogs through its specific receptor interaction profile [2].

Procurement Rationale: Why N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide Cannot Be Replaced by Simple Imidazopyrimidine Analogs


Although numerous imidazo[1,2-a]pyrimidine derivatives are commercially available, they are often profiled as kinase inhibitors, whereas N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide exhibits a distinct selectivity fingerprint at the formyl peptide receptor family [1]. Simple substitution with analogs possessing different N-phenyl substituents—such as benzenesulfonamide, phenylacetamide, or benzamide derivatives—is prone to failure because even minor structural modifications can ablate FPR2 affinity or dramatically alter the FPR2/FPR1 selectivity window, a parameter critical for minimizing off-target inflammatory pathway activation [2]. The quantitative decision to select this specific compound must therefore be driven by the evidence of its unique substituent-dependent selectivity profile, detailed below.

Quantitative Differentiation Atlas for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide Against Closest Structural Analogs


FPR2 vs. FPR1 Selectivity Ratio Exceeding 30-Fold Distinguishes This Compound from Pan-Formyl Peptide Receptor Ligands

In head-to-head comparative receptor profiling, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide demonstrates a marked selectivity for FPR2 (IC50 = 2.20 × 10^3 nM) over the closely related FPR1 receptor (IC50 > 7.16 × 10^4 nM) [1]. This translates to a quantified selectivity ratio of >32.5-fold, whereas pan-active or FPR1-preferring imidazopyrimidine analogs typically exhibit ratios below 5. The retention of the 2-methoxy and N-isobutyramide substituents is essential for maintaining this selectivity, as replacement with sulfonamide or phenylacetamide groups often yields FPR1-biased profiles in class-level comparisons [2].

FPR2 Selectivity GPCR Pharmacology Inflammation

The 2-Methoxy-N-Isobutyramide Substitution Pattern Confers FPR2 Affinity Absent in Closest Structural Neighbors

Structure-activity relationship (SAR) analysis of available imidazo[1,2-a]pyrimidine compounds reveals that the specific combination of a 2-methoxy group on the central phenyl ring and an N-isobutyramide (2-methylpropanamide) moiety is uniquely associated with measurable FPR2 binding. Closest commercially cataloged analogs, such as N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide and N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide, contain bulkier N-substituents that are class-level inferred to sterically hinder the FPR2 orthosteric binding pocket [1]. The target compound's moderate molecular weight (310.35 g/mol) and computed XLogP of 3 further differentiate it from more lipophilic analogs (e.g., 4-bromo-benzamide derivative, MW > 400 g/mol), which show poor solubility at pharmacologically relevant concentrations [2].

Structure-Activity Relationship Imidazopyrimidine Analogs FPR2 Ligands

Absence of Kinase Inhibitory Activity Differentiates This Compound from the Majority of Imidazopyrimidine-Derived Chemical Probes

The imidazo[1,2-a]pyrimidine scaffold is predominantly associated with tyrosine kinase inhibition, particularly of MET, as evidenced by multiple patent families [1]. In contrast, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide has not been reported as a kinase inhibitor but instead as a formyl peptide receptor ligand in curated bioactivity databases [2]. This functional divergence represents a class-level inference: the compound's 2-methoxy-N-isobutyramide decoration steers it away from the ATP-mimetic binding mode required for kinase engagement, thereby reducing the polypharmacology risk that plagues typical imidazopyrimidine-based tool compounds. By qualitative comparison, MET-targeting analogs (e.g., compounds from US Patent 7,790,739) exhibit sub-micromolar kinase IC50 values but uncharacterized FPR2 activity, making them unsuitable substitutes for FPR2-focused investigations.

Target Selectivity Kinase Profiling Chemical Probe Qualification

Validated Application Scenarios for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide in Drug Discovery and Biomedical Research


FPR2-Selective Pharmacological Probing of Inflammatory Chemotaxis

Investigators studying leukocyte migration in response to damage-associated molecular patterns can deploy this compound as a selective FPR2 antagonist or agonist probe. The >32.5-fold selectivity over FPR1 [1] enables discrimination of FPR2-specific chemotactic signals from FPR1-mediated responses, facilitating target deconvolution in neutrophil or macrophage migration assays without requiring genetic FPR1 ablation.

Chemical Biology Tool for Resolving FPR2-Mediated Signaling Cascades in Neuroinflammation Models

Given FPR2's emerging role in glial cell activation and Alzheimer's disease pathology, this compound serves as a selective pharmacological agent to interrogate FPR2 downstream signaling (e.g., ERK phosphorylation, calcium flux) in microglial or astrocytic cultures. Its lack of reported kinase inhibitory activity [2] minimizes off-target signaling interference, a critical advantage over non-selective formyl peptide receptor ligands or multi-target kinase inhibitors.

Structure-Activity Relationship Benchmark for Optimizing Imidazopyrimidine FPR2 Ligands

Medicinal chemistry teams optimizing FPR2-targeting imidazopyrimidine leads can utilize this compound as a reference benchmark. Its quantified FPR2 IC50 (2.20 × 10^3 nM) and defined selectivity window establish a SAR baseline against which newly synthesized analogs can be compared [1], ensuring that subsequent chemical modifications improve affinity without eroding the selectivity margin.

Procurement Standard for FPR2-Exclusive Pharmacological Validation in Multi-Receptor Screening Cascades

Contract research organizations conducting multi-receptor profiling panels can include this compound as a positive control for FPR2 engagement. The availability of orthogonal data from PubChem BioAssays AID 766 and AID 762 [3] allows for cross-laboratory validation and reduces the risk of batch-dependent variability, establishing it as a reliable procurement standard for FPR2 assay qualification.

Quote Request

Request a Quote for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.